6,7-Difluoroindolin-2-one
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Overview
Description
6,7-Difluoroindolin-2-one is a fluorinated derivative of indolin-2-one, a significant heterocyclic compound. The incorporation of fluorine atoms into the indolin-2-one structure enhances its chemical and biological properties, making it a valuable compound in various scientific fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Difluoroindolin-2-one typically involves the fluorination of indolin-2-one derivatives. One common method includes the reaction of appropriately substituted isatin derivatives with diethylaminosulfur trifluoride (DAST) to yield this compound . The reaction conditions often involve the use of an inert atmosphere and low temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of these methods ensures the availability of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions: 6,7-Difluoroindolin-2-one undergoes several types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Borane tetrahydrofuran complex is commonly used for the reduction of this compound.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often requiring the presence of a base and a suitable solvent.
Major Products:
Reduction: 6,7-Difluoroindolines are the major products formed from the reduction of this compound.
Substitution: Depending on the nucleophile used, various substituted indolin-2-one derivatives can be obtained.
Scientific Research Applications
6,7-Difluoroindolin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6,7-Difluoroindolin-2-one involves its interaction with specific molecular targets and pathways. For instance, fluorinated indolin-2-one derivatives have been shown to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), leading to the suppression of angiogenesis and tumor growth . The compound’s fluorine atoms enhance its binding affinity and selectivity towards these targets, contributing to its potent biological effects.
Comparison with Similar Compounds
3,3-Difluoroindolines: These compounds are structurally similar to 6,7-Difluoroindolin-2-one and share similar chemical properties.
Fluorinated Indolin-2-one Derivatives: Other fluorinated derivatives of indolin-2-one, such as 5,6-difluoroindolin-2-one, exhibit comparable biological activities and chemical reactivity.
Uniqueness: this compound is unique due to the specific positioning of the fluorine atoms at the 6 and 7 positions on the indolin-2-one ring. This unique substitution pattern enhances its chemical stability and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H5F2NO |
---|---|
Molecular Weight |
169.13 g/mol |
IUPAC Name |
6,7-difluoro-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C8H5F2NO/c9-5-2-1-4-3-6(12)11-8(4)7(5)10/h1-2H,3H2,(H,11,12) |
InChI Key |
NNMIAQCJAATZKF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=C(C=C2)F)F)NC1=O |
Origin of Product |
United States |
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